2-Amino-2-(4-isopropylphenyl)acetonitrile
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Overview
Description
2-Amino-2-(4-isopropylphenyl)acetonitrile is an organic compound with the molecular formula C11H14N2. It is a derivative of acetonitrile, featuring an amino group and an isopropyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-isopropylphenyl)acetonitrile typically involves the reaction of 4-isopropylbenzyl bromide with sodium cyanide in a mixture of ethanol and water. The reaction is carried out at elevated temperatures, followed by the addition of ammonia to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-isopropylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Amino-2-(4-isopropylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-isopropylphenyl)acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler analog with a similar structure but lacking the isopropyl-substituted phenyl group.
2-Aminophenylacetonitrile: Contains a phenyl group but lacks the isopropyl substitution.
Uniqueness
2-Amino-2-(4-isopropylphenyl)acetonitrile is unique due to the presence of the isopropyl-substituted phenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H14N2 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-amino-2-(4-propan-2-ylphenyl)acetonitrile |
InChI |
InChI=1S/C11H14N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,13H2,1-2H3 |
InChI Key |
WMUDOIIBIKTMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C#N)N |
Origin of Product |
United States |
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